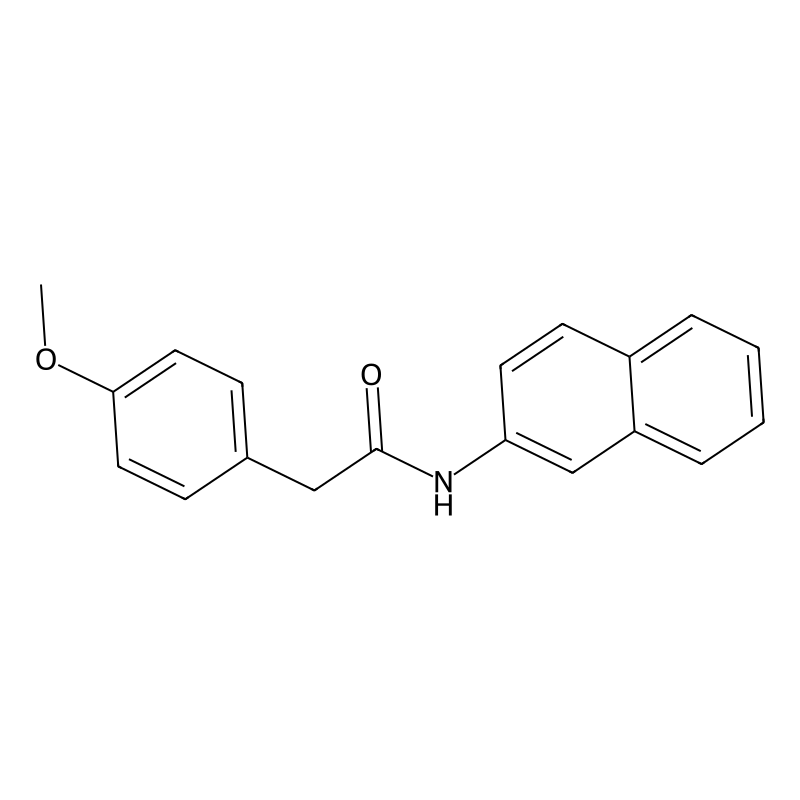

2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results: A search for scientific literature on this compound using databases like PubChem and Google Scholar yielded no publications directly focused on 2-(4-methoxyphenyl)-N-2-naphthylacetamide.

- Analogue Design: The compound contains a phenylacetamide group, a common functional group in many bioactive molecules. Researchers might synthesize 2-(4-methoxyphenyl)-N-2-naphthylacetamide as an analogue of existing drugs to explore its potential for similar or improved biological activity [].

- Material Science: The aromatic rings and amide bond in the molecule suggest potential for interesting material properties. Researchers might investigate its suitability for applications in liquid crystals or polymers.

2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide is an organic compound characterized by its unique structural features, which include a methoxy group attached to a phenyl ring and a naphthyl group linked through an acetamide functional group. Its molecular formula is , and it has a molecular weight of 271.33 g/mol. This compound belongs to a class of substituted acetamides, which have garnered attention due to their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide primarily involves nucleophilic substitution and acylation reactions. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding carboxylic acid and amine. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, making the compound versatile in synthetic organic chemistry.

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit specific enzymes linked to cancer progression, such as carbonic anhydrase IX, with significant potency . Furthermore, the antioxidant activity of these compounds has been highlighted in various studies, suggesting potential applications in managing oxidative stress-related diseases .

The synthesis of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide can be achieved through several methods:

- Direct Acylation: The compound can be synthesized by reacting 2-naphthylamine with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, allowing for more efficient synthesis under controlled conditions .

- Multi-step Synthesis: Starting from 4-methoxyphenylacetic acid, various intermediates can be formed before arriving at the final product through amide formation techniques.

2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound for developing new pharmaceuticals targeting inflammation or cancer. Additionally, its antioxidant properties could be explored for use in nutraceuticals or dietary supplements aimed at reducing oxidative stress.

Interaction studies involving 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide have focused on its binding affinity to various biological targets. For example, molecular docking simulations suggest that this compound can effectively bind to active sites of enzymes like carbonic anhydrase IX and other relevant targets in cancer therapy . These studies help elucidate the mechanism of action and guide further optimization of the compound for enhanced efficacy.

Several compounds share structural similarities with 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-2-(4-methoxyphenyl)acetamide | Dimethyl substitution on nitrogen | Anticancer activity |

| 4-Methoxy-N-phenylacetamide | Phenyl group instead of naphthyl | Anti-inflammatory properties |

| Naphthalen-1-amine derivatives | Various substitutions on naphthalene | Antimicrobial and anticancer effects |

| 2-(3,4-Dimethoxyphenyl)-N-(naphthalen-1-yl)acetamide | Additional methoxy groups | Enhanced antioxidant activity |

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N-(2-naphthyl)acetamide lies in its specific combination of substituents that may provide distinct pharmacological profiles compared to its analogs. The presence of both methoxy and naphthyl groups contributes to its potential interactions with biological targets, setting it apart from simpler derivatives.